molecular formula C27H25N5O2 B10791409 2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile

2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile

Cat. No.: B10791409
M. Wt: 451.5 g/mol
InChI Key: AIBSVCNXTNBLRF-NRFANRHFSA-N
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Description

2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile is a complex organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a unique structure that includes a quinoline core, a piperazine ring, and a dioxinoquinoline moiety, making it a subject of interest for various scientific research applications.

Preparation Methods

The synthesis of 2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile involves multiple steps. The synthetic route typically starts with the preparation of the quinoline core, followed by the introduction of the piperazine ring and the dioxinoquinoline moiety. Common reagents used in these reactions include various acids, bases, and solvents such as ethanol and dichloromethane. The reaction conditions often involve heating and stirring under reflux to ensure complete reaction .

Chemical Reactions Analysis

This compound undergoes several types of chemical reactions, including:

Scientific Research Applications

2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It is explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The pathways involved may include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with signal transduction pathways .

Comparison with Similar Compounds

Similar compounds to 2-(4-{[(2S)-8-Methyl-2,3-dihydro[1,4]dioxino[2,3-f]quinolin-2-yl]methyl}piperazin-1-yl)-quinoline-6-carbonitrile include other quinoline derivatives such as:

    Chloroquine: Known for its antimalarial activity.

    Quinine: Another antimalarial compound with a similar quinoline core.

    Ciprofloxacin: A quinolone antibiotic used to treat bacterial infections.

What sets this compound apart is its unique combination of structural features, which may confer distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C27H25N5O2

Molecular Weight

451.5 g/mol

IUPAC Name

2-[4-[[(2S)-8-methyl-2,3-dihydro-[1,4]dioxino[2,3-f]quinolin-2-yl]methyl]piperazin-1-yl]quinoline-6-carbonitrile

InChI

InChI=1S/C27H25N5O2/c1-18-2-5-22-24(29-18)7-8-25-27(22)34-21(17-33-25)16-31-10-12-32(13-11-31)26-9-4-20-14-19(15-28)3-6-23(20)30-26/h2-9,14,21H,10-13,16-17H2,1H3/t21-/m0/s1

InChI Key

AIBSVCNXTNBLRF-NRFANRHFSA-N

Isomeric SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OC[C@@H](O3)CN4CCN(CC4)C5=NC6=C(C=C5)C=C(C=C6)C#N

Canonical SMILES

CC1=NC2=C(C=C1)C3=C(C=C2)OCC(O3)CN4CCN(CC4)C5=NC6=C(C=C5)C=C(C=C6)C#N

Origin of Product

United States

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